Sodium 2-butyloctyl sulphate

CAS No.: 94200-74-5

Cat. No.: VC1955817

Molecular Formula: C12H25NaO4S

Molecular Weight: 288.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94200-74-5 |

|---|---|

| Molecular Formula | C12H25NaO4S |

| Molecular Weight | 288.38 g/mol |

| IUPAC Name | sodium;2-butyloctyl sulfate |

| Standard InChI | InChI=1S/C12H26O4S.Na/c1-3-5-7-8-10-12(9-6-4-2)11-16-17(13,14)15;/h12H,3-11H2,1-2H3,(H,13,14,15);/q;+1/p-1 |

| Standard InChI Key | QHVJMQSXCDOHMT-UHFFFAOYSA-M |

| SMILES | CCCCCCC(CCCC)COS(=O)(=O)[O-].[Na+] |

| Canonical SMILES | CCCCCCC(CCCC)COS(=O)(=O)[O-].[Na+] |

Introduction

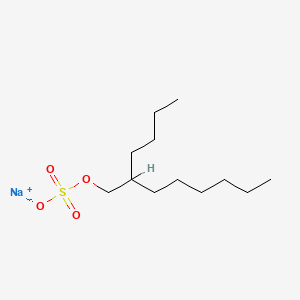

Chemical Identity and Structure

Sodium 2-butyloctyl sulphate is an organic sodium salt with 2-butyloctyl sulfate as the counterion. Its structural details are essential for understanding its chemical behavior and applications.

| Property | Value |

|---|---|

| CAS Number | 94200-74-5 |

| Molecular Formula | C12H25NaO4S |

| Molecular Weight | 288.38 g/mol |

| IUPAC Name | sodium;2-butyloctyl sulfate |

| Standard InChI | InChI=1S/C12H26O4S.Na/c1-3-5-7-8-10-12(9-6-4-2)11-16-17(13,14)15;/h12H,3-11H2,1-2H3,(H,13,14,15);/q;+1/p-1 |

| Standard InChIKey | QHVJMQSXCDOHMT-UHFFFAOYSA-M |

| SMILES | CCCCCCC(CCCC)COS(=O)(=O)[O-].[Na+] |

| Synonyms | Sulfuric acid 2-butyloctyl sodium salt; 1-Octanol, 2-butyl-, hydrogen sulfate, sodium salt |

The compound features a branched alkyl chain consisting of a 2-butyloctyl group attached to a sulfate moiety, with sodium serving as the counter ion. This structural configuration contributes to its surfactant properties and biodegradation pathways .

Physical and Chemical Properties

Understanding the physical and chemical properties of sodium 2-butyloctyl sulphate provides insights into its behavior in various applications and environmental contexts.

| Property | Value |

|---|---|

| Physical State | Crystalline solid |

| Density | 1.136 at 20°C |

| Vapor Pressure | 1.4 Pa at -253.15°C |

| LogP | 2.077 at 25°C |

| Critical Micelle Concentration | 100 μg/ml (0.32 mM) in 50 mM Tris-HCl (pH 7.5) |

The compound exhibits typical surfactant properties, including the ability to form micelles above its critical micelle concentration of 0.32 mM. This property is crucial for its function in cleaning and cosmetic formulations .

Applications and Uses

Sodium 2-butyloctyl sulphate finds applications across multiple industries due to its effective surfactant properties.

Industrial Applications

The compound is utilized in various industrial processes:

-

Textile and leather production as a low-foam wetting agent

-

Industrial cleaning formulations

-

Emulsification of solvents in chemical processes

Consumer Products

In consumer markets, sodium 2-butyloctyl sulphate serves as an ingredient in:

-

Cleaning products and detergents

-

Personal care and cosmetic formulations

-

Specialized cleansers requiring effective surfactant properties

-

Emulsifiers in various product formulations

The effectiveness of sodium 2-butyloctyl sulphate in these applications stems from its ability to reduce surface tension and facilitate interactions between otherwise incompatible substances (such as oil and water), making it valuable for cleaning and emulsification purposes .

Biodegradation and Environmental Impact

A significant aspect of sodium 2-butyloctyl sulphate is its biodegradability, which has been the subject of detailed research investigations.

Biodegradation Pathways

Research has demonstrated that contrary to common perceptions about branched alkyl sulfates, sodium 2-butyloctyl sulphate is readily biodegradable in standard tests. The biodegradation process begins with the action of specific enzymes called alkylsulfatases, which initiate the process by releasing the parent alcohol (2-butyloctanol) .

The general biodegradation pathway involves:

-

Hydrolysis of the sulfate ester bond

-

Release of 2-butyloctanol

-

Subsequent oxidation and metabolism of the resulting alcohol

Microbial Degradation Studies

Enrichment culturing from activated sewage sludge has yielded several bacterial strains capable of degrading 2-butyloctyl sulfate. Detailed studies focused on two particular strains:

| Bacterial Strain | Growth Characteristics | Enzymes Produced |

|---|---|---|

| Strain AE-A | Capable of utilizing both sodium dodecyl sulfate (SDS) and 2-butyloctyl sulfate | Up to three alkylsulfatases: AP1 (constitutive), AP2 (2-butyloctyl sulfate-specific), AP3 (SDS-specific) |

| Strain AE-D | Capable of utilizing only 2-butyloctyl sulfate | A single enzyme DP1 (2-butyloctyl sulfate-specific) |

These findings are significant as they demonstrate the existence of specialized enzymes for the biodegradation of branched alkyl sulfates, which differs from the degradation mechanisms for linear alkyl sulfates .

| Hazard Statement | Description | Percentage of Notifications |

|---|---|---|

| H315 | Causes skin irritation | 100% |

| H318 | Causes serious eye damage | 100% |

These classifications indicate that sodium 2-butyloctyl sulphate requires appropriate handling procedures to prevent skin and eye exposure .

Precautionary Measures

Based on its hazard profile, the following precautionary measures are recommended:

-

P264: Wash hands thoroughly after handling

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P302+P352: IF ON SKIN: Wash with plenty of water

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing

-

P321: Specific treatment (see instructions on label)

-

P332+P317: If skin irritation occurs: Get medical help

-

P362+P364: Take off contaminated clothing and wash it before reuse

Research Findings on Biodegradation Mechanisms

Detailed research has uncovered specific mechanisms involved in the biodegradation of sodium 2-butyloctyl sulphate.

Alkylsulfatase Enzymes

Studies have identified novel alkylsulfatases specifically adapted to degrade branched alkyl sulfates:

| Enzyme | Specificity | Characteristics |

|---|---|---|

| AP1 | Weak activity on both SDS and 2-butyloctyl sulfate | Constitutive expression |

| AP2 | Active on 2-butyloctyl sulfate, not on SDS | Induced by 2-butyloctyl sulfate |

| AP3 | Active on SDS, not on 2-butyloctyl sulfate | Induced by SDS |

| DP1 | Active on 2-butyloctyl sulfate, not on SDS | Induced by 2-butyloctyl sulfate, disappears when substrate is exhausted |

Gas chromatographic analysis of the products resulting from the incubation of 2-butyloctyl sulfate with DP1 confirmed the formation of 2-butyloctanol, demonstrating that the enzyme functions as a true sulfatase .

Analytical Methods and Quantification

Several analytical methods have been employed to study sodium 2-butyloctyl sulphate and monitor its biodegradation.

Spectroscopic Methods

Infrared spectroscopy and nuclear magnetic resonance (NMR) have been used to confirm the structure of 2-butyloctyl sulfate:

-

Infrared spectra show characteristic peaks at 1,060 to 1,110 cm^-1

-

^13C NMR spectra display signature peaks at 71.7 ppm (ester CH₂·O·S), 37.3 ppm (branch point C-H), 13.67-13.72 ppm (two CH₃ units), and 30.48-22.67 ppm (eight CH₂ units)

-

^1H NMR spectra show characteristic peaks at 3.7, 1.5, 1.1, and 0.7 ppm

Methylene Blue Active Substances (MBAS) Assay

The MBAS assay has been adapted for quantifying sodium 2-butyloctyl sulphate and monitoring its biodegradation:

-

A sample containing the surfactant is mixed with methylene blue solution and phosphate buffer

-

The mixture is vortexed and then treated with chloroform

-

After centrifugation, the chloroform layer containing the methylene blue-surfactant complex is analyzed spectrophotometrically at 655 nm

-

The intensity of the blue color in the chloroform layer is inversely related to the degree of surfactant degradation

This method provides both qualitative visual evidence and quantitative data on the biodegradation progress of the compound .

Comparison with Similar Surfactants

Understanding sodium 2-butyloctyl sulphate in context requires comparison with similar surfactants.

Comparison with Linear Alkyl Sulfates

| Property | Sodium 2-butyloctyl sulphate | Sodium Dodecyl Sulfate (SDS) |

|---|---|---|

| Structure | Branched alkyl chain | Linear alkyl chain |

| Biodegradation | Requires specialized enzymes (AP2, DP1) | Degraded by more common enzymes (P1, P2) |

| Bacterial Degraders | More specialized bacterial strains | Wider range of bacterial strains |

| Degradation Rate | Comparable to SDS in adapted cultures | Widely biodegradable |

These comparisons highlight that while branched and linear alkyl sulfates share certain properties, they exhibit distinct biodegradation pathways requiring different enzymatic processes .

Comparison with Other Branched Alkyl Sulfates

Sodium 2-ethylhexyl sulfate, a similar branched alkyl sulfate surfactant, provides a useful comparison:

| Property | Sodium 2-butyloctyl sulphate | Sodium 2-ethylhexyl sulfate |

|---|---|---|

| Carbon Chain Length | C12 | C8 |

| Applications | Cleaning products, cosmetics | Food processing, pharmaceuticals, industrial applications |

| Surface Activity | Effective at low concentrations | Low foaming, effective wetting agent |

Both compounds belong to the branched primary alkyl sulfate (BPAS) family and share similar applications in industries requiring effective surface-active agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume